![molecular formula C6FeK3N6<br>K3[Fe(CN)6]<br>K3[Fe(CN)]6<br>C6FeK3N6 B043070 Potassium ferricyanide CAS No. 13746-66-2](/img/structure/B43070.png)
Potassium ferricyanide
Overview
Description
Potassium ferricyanide (K₃[Fe(CN)₆]) is a coordination compound featuring iron in the +3 oxidation state, bound to six cyanide ligands. It is a bright red crystalline solid, soluble in water, and widely utilized in redox chemistry, electrochemical sensing, and materials science. Its ability to act as an oxidizing agent stems from the reversible Fe³⁺/Fe²⁺ redox couple, making it valuable in applications such as antioxidant assays (via Fe³⁺ reduction), electron transfer studies in biological systems, and templating nitrogen-doped porous carbons .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium ferricyanide is synthesized by passing chlorine gas through a solution of potassium ferrocyanide. The reaction can be represented as follows: [ 2 K₄[Fe(CN)₆] + Cl₂ → 2 K₃[Fe(CN)₆] + 2 KCl ] This process results in the formation of red-colored this compound precipitates, which separate from the solution .
Industrial Production Methods: On an industrial scale, this compound is produced using the same method. Chlorine gas is bubbled through a solution of potassium ferrocyanide, leading to the formation of this compound and potassium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Potassium ferricyanide undergoes various types of chemical reactions, including:
Oxidation: It acts as a mild oxidizing agent in organic chemistry.
Reduction: It can be reduced to potassium ferrocyanide.
Substitution: It can participate in substitution reactions where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: this compound is used in the presence of mild oxidizing agents.
Reduction: It can be reduced using reducing agents like ascorbic acid.
Substitution: Reactions typically occur under controlled conditions with specific ligands.
Major Products Formed:
Oxidation: Various oxidized organic compounds.
Reduction: Potassium ferrocyanide.
Substitution: Complexes with different ligands.
Scientific Research Applications
Chemical and Laboratory Applications
Oxidizing Agent in Organic Chemistry
Potassium ferricyanide serves as a mild oxidizing agent in organic synthesis. It is particularly useful for the oxidation of alcohols to carbonyl compounds and for regenerating catalysts in various chemical reactions, such as the Sharpless asymmetric epoxidation process .
Table 1: Common Chemical Reactions Involving this compound
Reaction Type | Description | Example Reaction |
---|---|---|
Alcohol Oxidation | Converts alcohols to aldehydes or ketones | |
Catalyst Regeneration | Regenerates catalysts in asymmetric reactions | Sharpless epoxidation |
Bleaching | Removes silver from photographic negatives | Silver halide bleaching |
Applications in Photography
Cyanotype Process
One of the most notable uses of this compound is in the cyanotype process, which produces blue prints through a photochemical reaction. The compound reacts with iron salts to form Prussian blue (ferric ferrocyanide), which is the characteristic blue pigment of cyanotypes .
Photographic Print Toning
In photography, this compound is employed in print toning processes to alter the color of developed prints. It can enhance the permanence and aesthetic quality of photographs by modifying silver images .
Biosensing Applications
Amperometric Biosensors
this compound acts as an electron transfer mediator in amperometric biosensors. It replaces natural electron acceptors, facilitating electron transfer in enzymatic reactions. This property is utilized in blood glucose meters for diabetics, where it enhances the sensitivity and accuracy of glucose detection .
Table 2: Applications of this compound in Biosensing
Application | Description |
---|---|
Blood Glucose Meters | Enhances detection sensitivity |
Enzyme-Based Sensors | Acts as an electron transfer mediator |
Metallurgical Applications
Electroplating
this compound is used as a key component in electroplating processes, particularly for nickel plating. It helps to improve the quality of the metal deposit by providing a stable source of iron ions during plating .
Iron and Steel Hardening
In metallurgy, this compound contributes to the hardening process of iron and steel. It is involved in heat treatment processes that enhance the hardness and strength of these metals .
Environmental Applications
Redox Potential Measurement
In environmental science, this compound is utilized to assess the ferric reducing power of various samples, which helps determine their antioxidant properties. This application is significant for evaluating the oxidative stress response in biological systems .
Case Studies
Case Study 1: Use in Cyanotype Printing
A study on cyanotype printing demonstrated that varying concentrations of this compound affected the intensity and quality of blue prints produced. Higher concentrations resulted in deeper blue hues but required careful handling due to increased toxicity.
Case Study 2: Application in Biosensors
Research involving glucose detection showed that incorporating this compound into biosensor designs significantly improved response times and accuracy compared to traditional methods that utilized oxygen as an electron acceptor.
Mechanism of Action
Potassium ferricyanide exerts its effects through its ability to act as an electron transfer agent. In biosensors, it replaces the natural electron transfer agents in enzymes, facilitating the transfer of electrons and enabling the detection of various analytes . The compound’s molecular targets include the active sites of enzymes where it participates in redox reactions .
Comparison with Similar Compounds
Potassium Ferricyanide vs. Potassium Ferrocyanide
Key Differences :
- Redox Behavior : this compound is a stronger oxidizer, enabling its use in electron transfer assays (e.g., measuring antioxidant activity via Fe³⁺ reduction ). In contrast, potassium ferrocyanide’s Fe²⁺ core makes it a mild reducing agent, often used in food additives .
- Biological Impact: this compound supports rho⁰ cell proliferation as an external electron acceptor , while ferrocyanide is non-toxic at regulated levels in feed additives .
This compound vs. Sodium Ferrocyanide
Key Insight : Sodium ferrocyanide is preferred in industrial applications due to lower cost and regulatory approval, whereas this compound’s redox versatility makes it indispensable in laboratory settings.
This compound vs. Other Electron Acceptors
Electrochemical Superiority: In biosensors, this compound’s concentration-dependent sensitivity outperforms other mediators, with minimal signal degradation in biofouling environments (e.g., blood) when used with nanoporous gold electrodes .
Biological Activity
Potassium ferricyanide, chemically represented as K₃[Fe(CN)₆], is a compound that has garnered attention for its various biological activities. This article explores its biochemical properties, mechanisms of action, and implications in different biological contexts, supported by empirical studies and case analyses.
This compound is a coordination compound containing iron and cyanide ligands. Its unique structure allows it to act as an electron acceptor in redox reactions, making it useful in various biochemical applications. The reduction of ferricyanide to ferrocyanide (K₄[Fe(CN)₆]) is a key reaction that underlies its biological activity.
Redox Reactions
The ability of this compound to accept electrons makes it a valuable reagent in biochemical assays. For instance, it has been used in the measurement of antioxidative potential in various compounds. The conversion of yellowish this compound to blue-colored potassium ferrocyanide indicates the reducing ability of the tested substances, which is directly proportional to their antioxidative capacity .
Photosynthesis Research
Research has demonstrated that this compound can be reduced within Photosystem II of spinach chloroplasts. Two distinct reduction sites have been identified: site I and site II, with differences in their sensitivity to inhibitors like dibromothymoquinone and thiol compounds . This property highlights its role in photosynthetic electron transport chains.
Site | Sensitivity | pH Activity |
---|---|---|
Site I | Sensitive to dibromothymoquinone | Decreases from 30% to 50% at pH 6 |
Site II | Sensitive to thiol inhibition | Stimulated from 15% to 35% at pH 8 |
Neural Tissue Fixation
In histological applications, this compound has been utilized as a post-fixative agent for neural tissues. A study showed that combining buffered osmic acid with this compound significantly improved the preservation of cellular structures, enabling better visualization and analysis . This suggests its utility in enhancing the quality of tissue samples for microscopic examination.
Toxicological Studies
Despite its beneficial applications, the safety profile of this compound has been scrutinized. In vivo studies indicated minimal toxicity when administered at controlled doses. For example, chronic toxicity studies in rats showed no carcinogenic effects even at high doses, with a no-observed-adverse-effect level (NOAEL) established at 4.4 mg/kg body weight per day for males . Furthermore, ingestion cases have revealed that the compound releases very little cyanide in vivo, suggesting a low systemic toxicity risk .
Case Studies
- Suicide Attempt Case : A documented case involved a patient who ingested this compound with minimal cyanide release observed. Blood tests indicated low cyanide concentrations, supporting the compound's low toxicity profile .
- Antioxidant Activity Assessment : A study evaluated various compounds for their antioxidative properties using this compound as a reagent. The results indicated that certain natural compounds exhibited significant reducing potential, further establishing the compound's role in biochemical assays .
Q & A
Q. Basic: How is potassium ferricyanide standardized for use in volumetric analysis?
This compound solutions are standardized using redox titration with potassium iodide in acidic conditions. Dissolve ~17 g of this compound in water, add 10 mL of KI and 10 mL of dilute HCl, and titrate the liberated iodine with a standardized sodium thiosulfate solution. The endpoint is determined by starch indicator . This method ensures accuracy in sulfide analysis (e.g., EPA-approved protocols for wastewater) .
Q. Basic: What precautions are critical when handling this compound in laboratory settings?
Due to cyanide release risks under decomposition, use fume hoods for dust-generating tasks. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact; rinse immediately with water for 15–20 minutes if exposed. Collect waste in closed containers labeled for hazardous cyanide-containing materials .
Q. Basic: How does this compound ionization affect osmotic pressure in solution?
In a decimolar (0.1 M) solution, this compound (K₃[Fe(CN)₆]) dissociates into four ions (3K⁺ + [Fe(CN)₆]³⁻). Observed osmotic pressure (3.94 atm at 27°C) deviates from ideal behavior due to partial ionization. Use the formula to calculate percent ionization (20% in this case), where is the van’t Hoff factor .
Q. Advanced: How can free cyanide concentration ([CN⁻]) be calculated in this compound solutions?
Using the formation constant () of the [Fe(CN)₆]³⁻ complex (literature value: ~1×10³⁷), apply the equilibrium expression:
For a 7.5×10⁻⁴ M K₃[Fe(CN)₆] solution, assume complete dissociation of K⁺ and negligible [Fe³⁺]. Solve iteratively for [CN⁻], considering activity coefficients or using approximation methods .
Q. Advanced: What experimental designs are optimal for studying ferricyanide adsorption kinetics on mineral surfaces?
Use batch or column methods under constant pH. For goethite (α-FeOOH), monitor adsorption rates via UV-Vis spectroscopy at 420 nm (ferricyanide’s λmax). Fit data to pseudo-first-order or surface-mass-transfer models. Column studies reveal dual mechanisms: initial mass transfer limitation for Cd²⁺ and secondary reaction kinetics for ferricyanide .
Q. Advanced: How is this compound applied in conjugated bilirubin quantification?
In the Hitachi 704 analyzer, mix serum with 1.65 g/L this compound in saline. Ferricyanide oxidizes conjugated bilirubin at 480 nm under acidic conditions. Optimize parameters: incubation time (5–10 min), pH (1.5–2.5), and ferricyanide concentration (1–2 mM). Validate against diazo-based methods using Minitab for statistical analysis .
Q. Advanced: What electrochemical techniques characterize this compound’s redox behavior?
Using a Gamry potentiostat and screen-printed electrodes, perform cyclic voltammetry (CV) in 0.1 M KCl. Determine formal potential () from peak midpoints (\sim0.22 V vs. Ag/AgCl). Calculate diffusion coefficient () via Randles-Sevcik equation:
where , electrode area, scan rate .
Q. Advanced: How does this compound interact with sulfides in titration-based environmental assays?
In EPA Method 425.2, sulfide is titrated with 0.05 M this compound in a buffered NH₃/Fe²⁺-dimethylglyoxime system. Ferricyanide oxidizes S²⁻ to S⁰, with endpoint detected by potentiometry. Precipitate sulfite with BaCl₂ to avoid interference. Validate with RSD < 5% for reproducibility .
Q. Basic: What are the stability considerations for this compound stock solutions?
Store solutions in amber bottles at 4°C to prevent photodegradation. Avoid acidic conditions (pH < 7) to minimize cyanide release. For long-term use, filter-sterilize and check absorbance at 420 nm weekly; discard if deviation exceeds 5% .
Q. Advanced: How do surface-bonding characteristics of ferricyanide affect adsorption site density in goethite systems?
Ferricyanide’s outer-sphere adsorption on goethite results in lower site density (0.1–0.2 µmol/m²) compared to inner-sphere Cd²⁺ (0.5 µmol/m²). Use XPS or EXAFS to confirm bonding mechanism. Column studies show batch-derived data overestimates site density by 30–40% due to kinetic limitations .
Properties
IUPAC Name |
tripotassium;iron(3+);hexacyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGOPQKDHGXNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeK3N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13746-66-2 | |
Record name | Potassium ferricyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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